molecular formula C9H12N2O3S B14834944 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide

4-Cyclopropoxy-5-methylpyridine-3-sulfonamide

Cat. No.: B14834944
M. Wt: 228.27 g/mol
InChI Key: OGFPSLTXNUCSCP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.

    Methylation: Addition of a methyl group to the pyridine ring.

    Sulfonamidation: Introduction of the sulfonamide group to the pyridine ring.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-Cyclopropoxy-5-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropoxy-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-Cyclopropoxy-5-methylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-cyclopropyloxy-5-methylpyridine-3-sulfonamide

InChI

InChI=1S/C9H12N2O3S/c1-6-4-11-5-8(15(10,12)13)9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,12,13)

InChI Key

OGFPSLTXNUCSCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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